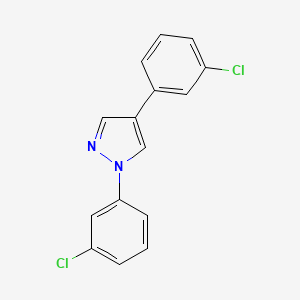

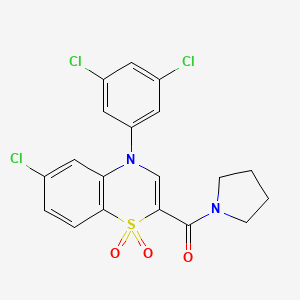

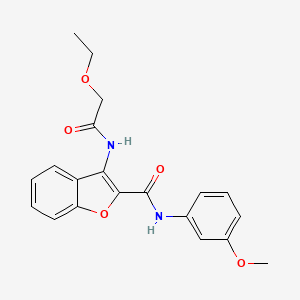

![molecular formula C27H24N4O2S B2912855 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide CAS No. 1185155-23-0](/img/structure/B2912855.png)

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide” belongs to the class of imidazoquinazolines, which are heterocyclic compounds . These compounds have been studied for their potential pharmacological properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Imidazoquinazolines can undergo various chemical reactions, but the specific reactions for this compound are not mentioned in the literature .Scientific Research Applications

Antitumor Activity

A notable application of derivatives closely related to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide is in the field of cancer research. Specifically, some novel 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural motif with the compound , have been synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated broad-spectrum antitumor activity, being 1.5–3.0-fold more potent compared with the positive control 5-FU, suggesting potential for development into chemotherapeutic agents (Al-Suwaidan et al., 2016).

Molecular Docking and Mechanism of Action

The antitumor efficacy of these compounds has been further elucidated through molecular docking studies. For instance, compounds from the benzyl-substituted quinazolinone series showed significant inhibition of B-RAF kinase and EGFR-TK, which are known targets in cancer treatment. This indicates a mechanism of action involving the inhibition of key proteins responsible for cancer cell survival and proliferation, similar to known inhibitors such as erlotinib and PLX4032 (Al-Suwaidan et al., 2016).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of compounds structurally related to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide has revealed versatile methodologies for creating these complex molecules. Techniques such as copper-catalyzed C–N coupling and cyclization have been employed to synthesize benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, showcasing the adaptability and potential for diversification in drug development (Dao et al., 2017).

Anticancer Effects and Green Synthesis

Further exploration into the anticancer effects of related compounds has led to the discovery of green synthesis methods that not only offer a more environmentally friendly approach but also enhance the yield and efficacy of the resulting quinazolinones. These methods have been applied in the synthesis of compounds with potential anticancer activity, underscoring the role of sustainable chemistry in the development of new therapeutics (Laxminarayana et al., 2021).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thus disrupting the signaling pathways that promote cell proliferation and survival . By inhibiting HDAC, it induces multiple epigenetic modifications affecting signaling networks .

Biochemical Pathways

The inhibition of PI3K disrupts the PI3K/AKT signaling pathway, which plays a crucial role in cell cycle progression, transcription, and translation . The inhibition of HDAC leads to an increase in the acetylation of histones, which can result in the loosening of the DNA structure and an increase in gene transcription .

Pharmacokinetics

The effectiveness of the compound in cellular assays suggests that it may have favorable bioavailability .

Result of Action

The dual inhibition of PI3K and HDAC by this compound results in potent antiproliferative activities against certain cancer cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer .

properties

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O2S/c1-17-10-6-8-14-21(17)29-25(32)18(2)34-27-30-22-15-9-7-13-20(22)24-28-23(26(33)31(24)27)16-19-11-4-3-5-12-19/h3-15,18,23H,16H2,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCNGBZTEVQEIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

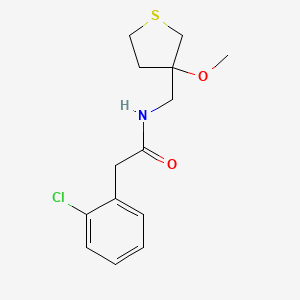

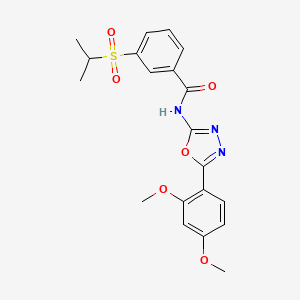

![N-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2912778.png)

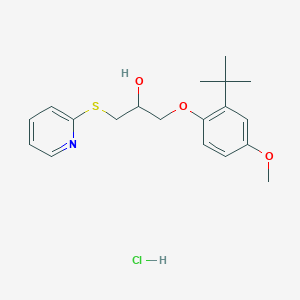

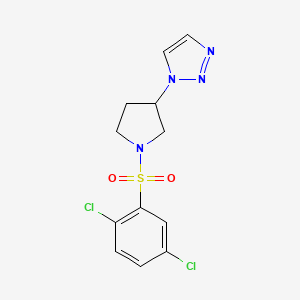

![N-(2,4-difluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2912782.png)

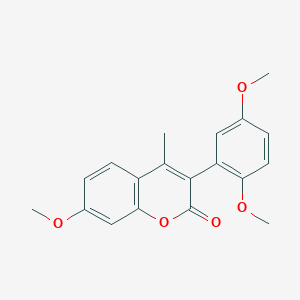

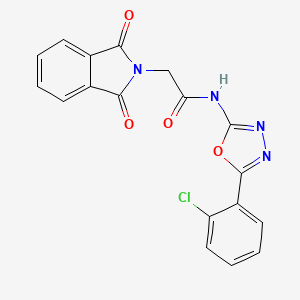

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2912793.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2912794.png)

![8-(2-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2912795.png)